N-(2,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Enzyme Inhibition
Compounds structurally related to N-(2,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been investigated for their potent inhibitory activities against key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the synthesis of DNA and RNA, making them significant targets for anticancer and antibacterial drug development. For instance, a study synthesized classical and nonclassical analogues of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, demonstrating potent dual inhibitory activities against human TS and DHFR. This highlights the compound's potential in the design of dual-action therapeutic agents (Gangjee et al., 2008).
Structural and Chemical Analysis
The chemical structure and properties of related compounds have been extensively analyzed to understand their interaction mechanisms and stability. For example, the crystal structures of various sulfanylacetamides were determined to explore their conformational dynamics and potential for molecular interactions. Such studies provide crucial insights into the design of more efficient and selective drugs by understanding the molecular basis of their activities (Subasri et al., 2017).
Antimicrobial and Antifolate Activities
Several derivatives of thieno[3,2-d]pyrimidin-2-yl sulfanyl compounds have been synthesized and evaluated for their antimicrobial properties. The exploration of these compounds' activities against various pathogens contributes to the ongoing search for new antimicrobial agents with novel mechanisms of action. The synthesis and evaluation of new pyrimidinone and oxazinone derivatives fused with thiophene rings, for instance, have demonstrated significant antimicrobial activities, indicating their potential as therapeutic agents in treating infectious diseases (Hossan et al., 2012).
Chemiluminescence and Photochemical Studies
The photochemical properties of sulfanyl-substituted compounds related to this compound have been investigated for their potential applications in chemiluminescence. Such studies are pivotal in developing novel diagnostic tools and in the research of light-emitting materials (Watanabe et al., 2010).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-14-6-5-7-19(15(14)2)27-23(29)22-17(10-11-32-22)26-24(27)33-13-21(28)25-18-12-16(30-3)8-9-20(18)31-4/h5-12H,13H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCDVASIWDPSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.